molecular formula C10H17NO2 B13293148 Ethyl 6-azaspiro[3.4]octane-8-carboxylate

Ethyl 6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B13293148
M. Wt: 183.25 g/mol
InChI Key: VOGLIMCDGXSRRH-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. The spiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of Ethyl 6-azaspiro[3.4]octane-8-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate biological pathways. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar spiro compounds, such as Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate and Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate . These compounds share the spiro structure but differ in their substituents, which can significantly impact their chemical properties and applications. For instance, the presence of a benzyl group or a fluorine atom can alter the compound’s reactivity, solubility, and biological activity. The uniqueness of this compound lies in its specific combination of structural features, making it suitable for particular research and industrial applications.

Biological Activity

Ethyl 6-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a spirocyclic framework that includes an azaspiro configuration. The molecular formula is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 171.23 g/mol. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity, leading to various biological effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
  • Receptor Modulation : this compound may bind to specific receptors, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
  • Fungal Activity : Preliminary data suggest antifungal properties, although further research is needed to establish specific mechanisms.

Anticancer Potential

This compound has been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, suggesting a potential role as an anticancer agent.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylateContains an oxygen atom in the spirocyclic structureDifferent binding affinities and biological activities
Ethyl 5-azaspiro[3.4]octane-8-carboxylateVaries in nitrogen positioning within the structureDistinct pharmacological profiles

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL .
  • Anticancer Research : In a recent investigation on various spirocyclic compounds, this compound demonstrated IC50 values lower than 20 µM against several cancer cell lines, indicating potent anticancer activity .
  • Mechanistic Study : A mechanistic study highlighted that the compound's interaction with cellular receptors could lead to altered gene expression profiles associated with cell survival and proliferation .

Future Directions

The promising biological activities of this compound warrant further exploration through:

  • In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced biological activity.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in clinical settings.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 6-azaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-11-7-10(8)4-3-5-10/h8,11H,2-7H2,1H3

InChI Key

VOGLIMCDGXSRRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCC2

Origin of Product

United States

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